
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound that combines the structural elements of furan, pyrrolidine, and benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Formation of 2-Furoic Acid: This can be synthesized by the oxidation of furfuryl alcohol or furfural.
Preparation of Alpha-(1-Pyrrolidinylmethyl)benzyl Ester: This step involves the esterification of 2-Furoic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol under acidic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the pyrrolidine moiety can interact with biological receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic Acid: A simpler compound with similar furan ring structure.
Alpha-(1-Pyrrolidinylmethyl)benzyl Alcohol: Shares the pyrrolidine and benzyl moieties.
Furfuryl Alcohol: A precursor in the synthesis of 2-Furoic acid.
Uniqueness
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to its combination of furan, pyrrolidine, and benzyl ester functionalities, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
101585-00-6 |
|---|---|
Molekularformel |
C17H20ClNO3 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-17(15-9-6-12-20-15)21-16(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,16H,4-5,10-11,13H2;1H |
InChI-Schlüssel |
HBYVGRLCBLJCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
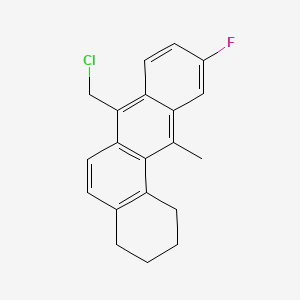
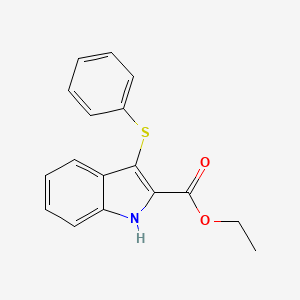
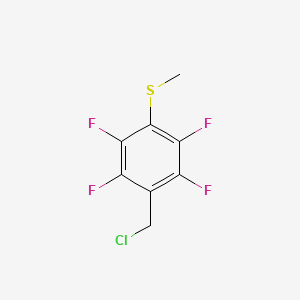
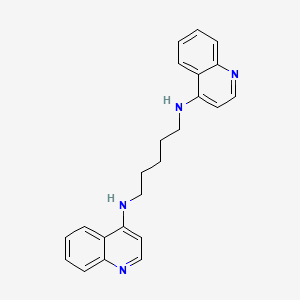

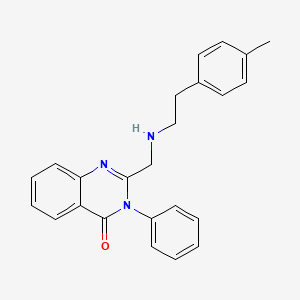
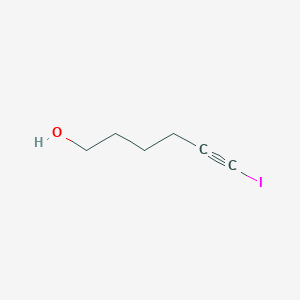
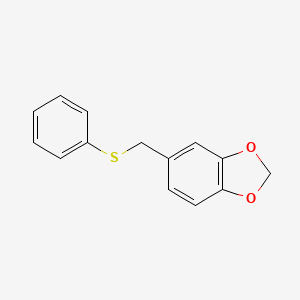
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
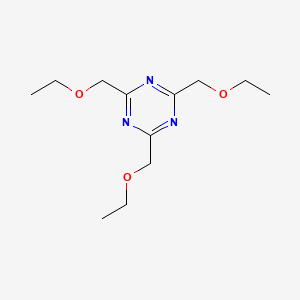

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
